molecular formula C9H16Cl2N2O2 B2638613 (2,4-Dimethoxybenzyl)hydrazine Dihydrochloride CAS No. 2093977-97-8

(2,4-Dimethoxybenzyl)hydrazine Dihydrochloride

Cat. No.: B2638613
CAS No.: 2093977-97-8
M. Wt: 255.14
InChI Key: KGSNTXURCGYSCM-UHFFFAOYSA-N
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Description

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O2. It is a derivative of hydrazine, featuring a benzyl group substituted with two methoxy groups at the 2 and 4 positions. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride typically involves the reaction of (2,4-Dimethoxybenzyl)chloride with hydrazine hydrate. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce simpler hydrazine derivatives .

Scientific Research Applications

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is unique due to the presence of two methoxy groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Biological Activity

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10H14Cl2N2O2
  • Molecular Weight : 218.68 g/mol
  • Appearance : Solid at room temperature, typically stored under inert conditions to maintain stability.

The compound features two methoxy groups at the 2 and 4 positions of the benzyl ring, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions. The process can be summarized as follows:

  • Reagents : 2,4-dimethoxybenzaldehyde, hydrazine hydrate.
  • Conditions : Acidic medium.
  • Reaction : Formation of hydrazone intermediate followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus31.25 - 12562.5 - 250
Escherichia coli>1000>1000
Bacillus subtilis31.25 - 500125 - 500

These findings suggest that the compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains .

Anticancer Activity

The compound has demonstrated potential antitumor effects in various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested : HeLa (cervical cancer), LN-229 (brain cancer).
  • IC50 Values :
    • HeLa: ~50 µM for significant cytotoxicity.
    • LN-229: IC50 = 0.77 µM, indicating high potency against this cell line.

The mechanism of action may involve inhibition of specific enzymes or pathways related to cancer progression .

Cytotoxicity Studies

Cytotoxicity assays reveal that while some concentrations lead to significant cell death, others may enhance cell viability:

Compound Concentration (µM)% Cell Viability
25+100%
50~37%
75~41%

These results underline the dual nature of the compound's effects on cellular health depending on dosage .

The biological activity of this compound is attributed to its ability to form covalent bonds with biomolecules. The hydrazine moiety is particularly reactive towards various electrophiles, allowing it to disrupt cellular processes through enzyme inhibition or alteration of metabolic pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against MRSA strains with MIC values comparable to established antibiotics.
  • Anticancer Screening : In vivo studies on zebrafish embryos showed low toxicity levels while effectively inhibiting cancer cell growth in vitro.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.2ClH/c1-12-8-4-3-7(6-11-10)9(5-8)13-2;;/h3-5,11H,6,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNTXURCGYSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNN)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093977-97-8
Record name [(2,4-dimethoxyphenyl)methyl]hydrazine dihydrochloride
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